N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-27-11-10-22-17(26)24-15-9-5-4-8-14(15)23-16(25)12-6-2-3-7-13(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZBOHWILVMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 348.34 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in modulating various biological pathways. The following sections detail its effects on specific biological systems.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific tyrosine kinases, which are critical for cancer cell proliferation and survival.
- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.
- Mechanism : It is believed to exert its effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function.
- Research Findings : In animal models, administration of the compound resulted in improved behavioral outcomes in tests for anxiety and depression, suggesting its potential for treating mood disorders.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotection | Improvement in mood-related behaviors | |
| Enzyme Inhibition | Targeting tyrosine kinases |
Toxicological Considerations
Toxicity studies have indicated that while the compound exhibits therapeutic potential, careful consideration must be given to its safety profile. Preliminary toxicity assessments suggest low acute toxicity in animal models; however, long-term effects remain to be fully evaluated.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is , with a molecular weight of approximately 433.4 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it suitable for various applications in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. The mechanism of action is primarily through the inhibition of specific protein kinases involved in cancer cell proliferation. For instance, a related compound was shown to inhibit the growth of chronic myeloid leukemia cells by targeting the BCR-ABL fusion protein, which is crucial for the survival of these cells .
G Protein-Coupled Receptor Modulation
This compound has been explored as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to interact with specific GPCR subtypes suggests potential therapeutic applications in treating conditions such as hypertension and heart failure .
Asymmetric Synthesis
The compound can serve as an intermediate in the asymmetric synthesis of various biologically active molecules. Its unique structure allows for the development of enantioselective reactions, particularly in synthesizing chiral amines and other derivatives through methods such as allylation and Povarov reactions . This property is particularly valuable in pharmaceutical applications where chirality can significantly influence the efficacy and safety profiles of drugs.
Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain proteases, which are essential for cancer metastasis and progression . This enzymatic inhibition could lead to novel therapeutic strategies for cancer treatment.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ureido-Linked Benzamide Derivatives
Table 1: Comparison of Ureido-Containing Benzamides
Key Observations :
- The target compound lacks the thiazole and piperazine motifs seen in compounds like 10d and 10f , which may reduce steric hindrance and alter binding affinities .
- The 2-methoxyethyl group in the target compound and 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide suggests shared strategies to enhance hydrophilicity compared to purely aromatic substituents .
Trifluoromethyl-Substituted Benzamides in Agrochemicals
Table 2: Agrochemical Benzamides with Trifluoromethyl Groups
Key Observations :
Pharmacologically Active Benzamides
Table 3: Medicinal Chemistry Analogs
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Condensation reactions between substituted anilines and activated carbonyl intermediates (e.g., benzoyl chlorides) .
- Ureido group introduction via reaction with 2-methoxyethyl isocyanate or carbamate derivatives under anhydrous conditions .
- Optimization strategies : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst use (e.g., DMAP for acylation) to enhance yields. Evidence from similar benzamide syntheses shows yields improved from 19% to 68% by optimizing stoichiometry and purification methods .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Key Techniques :
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm regioselectivity of trifluoromethyl and methoxyethyl groups. For example, <sup>19</sup>F NMR peaks at δ -60 to -65 ppm indicate trifluoromethyl attachment .
- HRMS (ESI) : Validate molecular weight (e.g., expected [M+H]<sup>+</sup> for C18H19F3N3O3 is 382.138). Discrepancies >2 ppm suggest impurities or isomerization .
- IR Spectroscopy : Detect ureido C=O stretches (~1650–1700 cm<sup>-1</sup>) and benzamide amide bands (~1600 cm<sup>-1</sup>) .
Q. What preliminary biological screening assays are appropriate to evaluate this compound's activity against parasitic or microbial targets?
- Recommended Assays :
- Trypanosoma brucei growth inhibition : IC50 determination using resazurin-based viability assays, with positive controls (e.g., pentamidine). Related benzamides showed sub-µM activity against T. brucei .
- Enzyme inhibition studies : Target validation via fluorometric assays for kinases or proteases, given the compound's potential to interact with ATP-binding pockets (e.g., immunoproteasome β5i subunit inhibition observed in structurally similar ureido-benzamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to refine the potency of this compound against specific biological targets?
- Approach :
- Analog synthesis : Modify the methoxyethyl chain length (e.g., ethoxy vs. propoxy) or substitute the trifluoromethyl group with Cl/CF3O to assess steric/electronic effects .
- Bioisosteric replacement : Replace the ureido group with thiourea or sulfonamide moieties to enhance metabolic stability. For example, trifluoromethylbenzamide derivatives with thiourea showed improved IC50 values in kinase assays .
- Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC50 values across analogs .
Q. How can researchers resolve discrepancies in bioactivity data observed across different assays for this compound?
- Troubleshooting Strategies :
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time. For example, T. brucei assays are sensitive to serum batch variations .
- Metabolic stability testing : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups), which may explain inconsistent cell-based vs. enzymatic activity .
- Counter-screening : Test against off-target receptors (e.g., GABA receptors for pesticidal applications) to rule out nonspecific effects .
Q. What in silico strategies are suitable for predicting the binding affinity of this compound to potential biological targets?
- Computational Methods :
- Molecular docking : Use AutoDock Vina to model interactions with Trypanosoma brucei phosphodiesterase B1 or human immunoproteasome β5i. Focus on hydrogen bonds between the ureido group and Asp/Glu residues .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to identify critical binding motifs. For example, trifluoromethyl groups may stabilize hydrophobic pockets in kinase targets .
- Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger to prioritize analogs with optimal steric/electronic features .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
